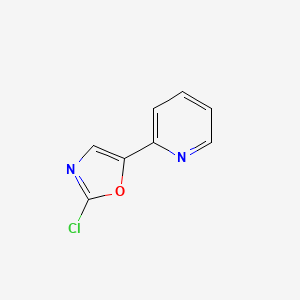

2-Chloro-5-(pyridin-2-yl)oxazole

Description

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

2-chloro-5-pyridin-2-yl-1,3-oxazole |

InChI |

InChI=1S/C8H5ClN2O/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H |

InChI Key |

MRPBDPSGLFNWJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=C(O2)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

- Formation of the oxazole ring system, often via condensation or cyclization reactions involving suitable precursors.

- Introduction or retention of the 2-chloro substituent on the oxazole ring.

The pyridin-2-yl substituent is typically introduced either by starting from a pyridine derivative or by cross-coupling reactions attaching the pyridinyl moiety to the oxazole ring.

Palladium-Catalyzed Cross-Coupling for Pyridinyl Substitution (Patent WO2018073838A1)

A sophisticated synthetic route involves the preparation of pyridine-substituted oxazole derivatives via palladium-catalyzed cross-coupling reactions:

- Step 1 : Preparation of pyridine derivatives bearing alkynyl substituents through Suzuki or Sonogashira coupling using boronic acids and halogenated pyridines.

- Step 2 : Cyclization to form the oxazole ring in the presence of catalysts such as gold or palladium complexes.

- Reaction Conditions : Heating at 70–80 °C for 6–12 hours in solvents like DMF/H2O under nitrogen atmosphere.

- Example : 2-bromo-6-alkylpyridine reacted with (2-phenylethynyl)phenylboronic acid in the presence of sodium carbonate and PdCl2(PPh3)2 catalyst yields 2-methoxy-6-(2-(phenylethynyl)phenyl)pyridine, which can be further cyclized to the oxazole derivative.

- Yield : Reported yields are high, around 84% for intermediate pyridine derivatives.

This method provides a modular approach to introduce the pyridin-2-yl group and subsequently form the oxazole ring, enabling structural diversity.

Condensation of Picolinic Acid Derivatives with Aminophenols (Research Article PMC9739801)

A classical approach to benzoxazole derivatives, which can be adapted for this compound, involves:

- Condensation : Picolinic acid (pyridine-2-carboxylic acid) derivatives are condensed with 2-aminophenol derivatives in the presence of polyphosphoric acid (PPA) at elevated temperatures (140–150 °C).

- Reduction : Nitro groups on intermediates are reduced using Raney nickel and hydrazine to yield amino-substituted oxazoles.

- Reaction Monitoring : Completion is confirmed by thin-layer chromatography (TLC).

- Yields : Condensation yields are typically 75–85%, with subsequent reductions yielding 75–80%.

Although this method is more common for benzoxazoles, it demonstrates the feasibility of oxazole ring formation via acid-catalyzed condensation, which can be adapted for the chloro-substituted pyridinyl oxazoles.

Synthesis of 2-Chloro-5-Acetylpyridine as a Precursor (ChemicalBook)

2-Chloro-5-acetylpyridine is a useful intermediate for constructing this compound:

- Step 1 : 5-bromo-2-chloropyridine is treated with TurboGrignard reagent in tetrahydrofuran (THF) at 0 °C under inert atmosphere.

- Step 2 : Addition of N-methoxy-N-methylacetamide to the reaction mixture at 0–20 °C affords 2-chloro-5-acetylpyridine after workup.

- Yield : Approximately 84%.

- Significance : This acetylpyridine can be further transformed into oxazole derivatives through cyclization with appropriate reagents.

This route provides a reliable method to access chloropyridine derivatives necessary for subsequent oxazole formation.

Comparative Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyridin-2-yl)oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can modify the functional groups on the oxazole or pyridine rings.

Scientific Research Applications

2-Chloro-5-(pyridin-2-yl)oxazole has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: It is explored as a potential lead compound in drug discovery and development.

Industry: The compound can be used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyridin-2-yl)oxazole is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analog 1: 5-(2-Pyridyl)-1,3-oxazole

- Structure : Lacks the chlorine substituent at the 2-position of the oxazole ring.

- Molecular Formula : C₈H₆N₂O (MW = 146.15 g/mol) .

- Lower molecular weight (146.15 vs. 180.6 g/mol for 2-chloro derivative) may influence solubility and crystallinity.

- Applications : Used as a ligand in coordination chemistry due to its unmodified oxazole ring .

Structural Analog 2: 5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole

- Structure : Substitutes pyridine with a 2-chloro-5-(trifluoromethyl)phenyl group.

- Molecular Formula: C₁₀H₅ClF₃NO (MW = 247.6 g/mol) .

- Key Differences :

Structural Analog 3: (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

- Structure : Features a dihydrooxazole ring fused with a phenyl group and a trifluoromethylpyridine substituent.

- Key Differences :

Comparative Analysis Table

Research Findings and Implications

- Reactivity: The chlorine atom in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) more readily than non-halogenated analogs like 5-(2-Pyridyl)-1,3-oxazole .

- Biological Activity : Compounds with trifluoromethyl groups (e.g., 5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole) exhibit enhanced bioavailability and target binding due to increased lipophilicity .

- Thermal Stability : The higher predicted boiling point of 5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole suggests utility in high-temperature industrial processes compared to pyridine-substituted oxazoles .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Chloro-5-(pyridin-2-yl)oxazole?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A validated approach involves reacting 2-pyridinecarboxaldehyde with Tosylmethyl Isocyanide (TosMIC) under basic conditions, followed by chlorination at the 5-position of the oxazole ring. Alternative routes include palladium-catalyzed cross-coupling to introduce the pyridinyl moiety . Key steps include:

- Reagent selection : TosMIC or urea derivatives for oxazole ring formation.

- Chlorination : Use of POCl₃ or N-chlorosuccinimide (NCS) for regioselective substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Q. How is NMR spectroscopy utilized in characterizing this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for confirming structure and purity. Key spectral data from analogous oxazole derivatives include:

Q. What are the key physicochemical properties influencing experimental design?

- Methodological Answer :

- Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCM).

- Stability : Sensitive to light and moisture; store under inert gas (N₂/Ar) at –20°C.

- Melting Point : Analogous compounds (e.g., 5-(pyridin-2-yl)oxazole) melt at 80–83°C, suggesting similar thermal behavior .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in oxazole ring formation?

- Methodological Answer :

- Solvent Effects : Ethanol or DCM improves cyclization efficiency compared to THF .

- Catalysts : HCl or H₂SO₄ accelerates protonation of intermediates (e.g., imine formation) .

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct suppression.

- Flow Chemistry : Continuous reactors enhance reproducibility and scalability for multi-step syntheses .

Q. What reactivity patterns are observed in cross-coupling reactions involving this compound?

- Methodological Answer : The chlorine atom at the 5-position is reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Pd Catalysis : Use Pd(PPh₃)₄ with arylboronic acids to replace Cl with aryl groups.

- Solvent Optimization : DMF/H₂O mixtures improve coupling efficiency .

- Steric Effects : Pyridine at the 2-position directs coupling to the chlorine site, minimizing side reactions .

Q. How can contradictions in reported bioactivity data be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Purity Validation : HPLC-MS (>95% purity) to exclude confounding byproducts .

- Dose-Response Curves : Use IC₅₀ values from standardized assays (e.g., kinase inhibition).

- Structural Analogs : Compare with 5-(4-Fluoronaphthalen-1-yl)oxazole to isolate electronic vs. steric contributions .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use MOE or AutoDock to model binding to kinases or GPCRs.

- DFT Calculations : Analyze electron density maps to predict reactivity at the oxazole ring .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.